4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one
Description
Properties
IUPAC Name |
4-benzyl-8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-7-6-12-14(17-13)20-9-8-18(15(12)19)10-11-4-2-1-3-5-11/h1-7H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPMZCQTGVXWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=N2)Cl)C(=O)N1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855936 | |
| Record name | 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360437-75-7 | |
| Record name | 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Cyclization of Nicotinamide Derivatives
A key approach involves cyclizing N-benzyl-2-chloro-N-(2-hydroxyethyl)-nicotinamide precursors. Sodium hydride (NaH) acts as a base to deprotonate the hydroxyl group, enabling nucleophilic attack on the adjacent chlorinated position to form the oxazepine ring.
Reaction Scheme :
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Substrate Synthesis : N-Benzyl-2-chloro-N-(2-hydroxyethyl)-nicotinamide is prepared via alkylation of 2-chloronicotinamide with benzyl chloride or benzyl bromide.
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Cyclization : Treatment with NaH in anhydrous THF or DMF induces intramolecular nucleophilic substitution, forming the 7-membered oxazepine ring fused to the pyridine core.
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Purification : Silica gel column chromatography (petroleum ether/EtOAc = 2:1) yields the desired product.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Benzyl Nicotinamide | Benzyl chloride, NaH, THF | 47–95 | |
| Cyclization | NaH, DMF, 60–80°C | 73–91 |
Benzyl Group Installation
The 4-benzyl substituent is introduced via alkylation or reductive amination .
Alkylation of Nicotinamide
Benzyl chloride reacts with 2-chloronicotinamide in the presence of a base (e.g., K₂CO₃) to form N-benzyl-2-chloronicotinamide.
Reaction Conditions :
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Solvent: DMF or THF.
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Temperature: 60–80°C.
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Catalyst: Phase-transfer catalyst (e.g., tetrabutylammonium bromide) for improved yields.
Yield Optimization :
Purification and Characterization
Silica gel chromatography is universally employed for purification, with eluent gradients tailored to the compound’s polarity.
Chromatography Protocols
| Compound | Eluent System | Rf Value | Reference |
|---|---|---|---|
| 4-Benzyl-8-chloro-oxazepine | Petroleum ether/EtOAc (2:1) | 0.50 | |
| Nicotinamide intermediates | EtOAc/Hexane (5→20%) | 0.30 |
Analytical Data :
Alternative Synthetic Routes
Mitsunobu Reaction
Hydroxypyridine derivatives react with benzyl alcohols via Mitsunobu conditions (DEAD, PPh₃) to form ether linkages, followed by nitro reduction and cyclization.
Limitations :
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Higher cost of reagents.
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Moderate yields (60–70%).
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazepine ring or other functional groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo-Oxazepine Family
Compound 3e (7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one)
- Substituents : Chlorine at position 7, phenyl at position 2.
- Core Structure : Benzo[e][1,4]oxazepine (benzene fused to oxazepine).
- The benzyl group at position 4 may enhance lipophilicity compared to 3e’s phenyl group at position 2 .
Compound 5b (Pyridyl-substituted 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one)
- Substituents : Pyridyl group at position N, fluorine at position 5.
- Biological Relevance : Designed as a selective aldosterone synthase (CYP11B2) inhibitor. Molecular docking studies suggest the pyridyl group improves binding to the enzyme’s active site .
- Comparison : The target compound’s pyrido ring may offer similar advantages in enzyme interactions, while its benzyl group could provide enhanced membrane permeability.
Pyrido-Thiazepine Analogues
2-Ethylthio-4-methyl-5(4H)-oxopyrido[3,2-f][1,4]thiazepine-3-carbonitrile
- Core Structure : Pyrido[3,2-f][1,4]thiazepine (sulfur instead of oxygen in the seven-membered ring).
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- Substituents : Bromine at position 8, fluorine at position 6.
- Properties : Higher molecular weight (260.06 g/mol) and halogen-rich structure may enhance binding to hydrophobic enzyme pockets .
Compound 21k (4-(4-Fluorobenzyl)-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one)
Data Tables
Table 1. Structural and Functional Comparison of Key Analogues
Biological Activity
4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one (CAS Number: 1032-83-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.73 g/mol. The structure features a benzyl group and a chloro substituent on the pyrido-oxazepine framework, which is crucial for its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzoxazepine derivatives, including this compound. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound showed significant cytotoxicity against solid tumor cell lines. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and inflammation .
Anti-Inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the release of pro-inflammatory cytokines in response to cancer cell proliferation:
- Mechanism : The inhibition of IL-6 and TNF-α release contributes to its anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases alongside cancer .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial pathogens:
- Activity Assessment : Antimicrobial susceptibility testing revealed limited activity against certain bacteria. However, some derivatives demonstrated notable effectiveness against specific strains .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Khadra et al. (2024) : This study focused on synthesized benzoxazepine derivatives and their biological activities. The findings indicated that these compounds could serve as potential chemotherapeutic agents due to their significant anti-cancer and anti-inflammatory properties .
- ROCK Inhibitors Discovery : Another relevant study explored derivatives of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one as Rho-associated protein kinase (ROCK) inhibitors. These inhibitors are crucial in treating glaucoma but also indicate broader therapeutic potential in managing other conditions .
Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anti-Cancer | Significant cytotoxicity against solid tumors | Modulation of IL-6 and TNF-α release |
| Anti-Inflammatory | Inhibition of pro-inflammatory cytokines | Reduction in inflammatory response |
| Antimicrobial | Limited effectiveness against certain bacteria | Varies by bacterial strain |
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one core?
The core structure is typically synthesized via a Beckmann rearrangement of oxime intermediates derived from chroman-4-one scaffolds. For example, starting materials like 3-fluorophenol are coupled with methyl 3-bromopropanoate under acidic conditions to form chroman-4-one intermediates. Subsequent oxime formation and Beckmann rearrangement yield the benzoxazepinone core . Copper(I)-catalyzed coupling reactions are then used to introduce pyridyl or benzyl substituents (e.g., 4-benzyl or 8-chloro groups) .
Q. How is the structural integrity of 4-benzyl-8-chloro derivatives confirmed post-synthesis?
Structural validation relies on 1H/13C-NMR for hydrogen/carbon environment analysis, EIMS for molecular ion confirmation, and HPLC for purity assessment (>95%). For example, in derivatives like 7-chloro-2-phenyl analogs, key NMR signals include aromatic protons at δ 7.2–8.1 ppm and carbonyl carbons at ~170 ppm . X-ray crystallography or docking studies (e.g., PDB ID: 4DVQ) further validate binding conformations .
Q. What in vitro assays are used for initial biological screening of this compound class?
CYP11B2 inhibition is assessed via enzyme activity assays using radiolabeled substrates (e.g., 11-deoxycorticosterone conversion to aldosterone), with IC50 values <100 nM indicating potency . For kinase inhibition (e.g., TNIK), fluorescence-based ATP-competitive assays or Western blotting for downstream targets (e.g., β-catenin) are employed .
Advanced Research Questions
Q. What strategies enhance selectivity toward kinase targets like TNIK over structurally related kinases?
Selectivity is achieved through substituent engineering . For TNIK inhibitors, introducing electron-withdrawing groups (e.g., 8-chloro) and optimizing benzyl/pyridyl substituents reduce off-target effects. Computational docking (e.g., Glide SP mode) identifies interactions with TNIK-specific residues (e.g., Lys111), while selectivity profiling across 468 kinases (DiscoverX panel) confirms >100-fold selectivity . In contrast, CYP11B2 inhibitors prioritize salt bridges with Glu383 and Met111 .
Q. How are in vivo pharmacokinetic (PK) properties optimized for this compound class?
PK optimization involves:
- LogP adjustments (2–4) via substituent modifications (e.g., trifluoromethyl groups) to balance solubility and membrane permeability.
- Metabolic stability assays in liver microsomes (human/mouse) to identify vulnerable sites (e.g., N-demethylation).
- Pro-drug strategies for compounds with poor oral bioavailability, as seen in TNIK inhibitors showing 40–60% oral absorption in murine models .
Q. How do molecular docking studies inform the design of analogs targeting CYP11B2 versus TNIK?
For CYP11B2, docking (e.g., Schrödinger Suite) prioritizes interactions with Glu383 and Met111 via pyridyl N-atoms and benzyl π-stacking . For TNIK, induced-fit docking (IFD) focuses on hinge-region hydrogen bonds (e.g., with Ala95) and hydrophobic packing with Leu73. Free energy perturbation (FEP) calculations further refine substituent effects on binding affinity .
Q. What in vivo models validate anti-cancer efficacy of TNIK inhibitors?
Colorectal cancer xenograft models (e.g., HCT-116 cells in BALB/c nude mice) are used. Compounds are administered orally (10–50 mg/kg/day), with tumor volume reduction monitored via caliper measurements. Pharmacodynamic markers (e.g., phospho-TNIK levels) and immunohistochemistry (IHC) for apoptosis (cleaved caspase-3) confirm target engagement .
Methodological Considerations
- Contradictory Data Resolution : Discrepancies in IC50 values between studies may arise from assay conditions (e.g., ATP concentrations in kinase assays). Cross-validation using orthogonal methods (e.g., SPR for binding kinetics) is recommended .
- SAR Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity (Cl, F) with CYP11B2 inhibition (r² >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
